4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

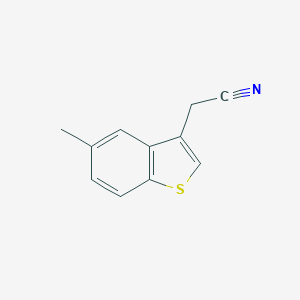

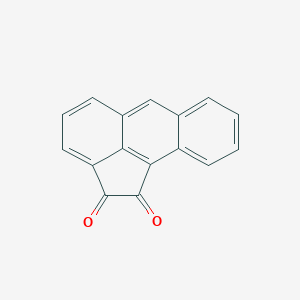

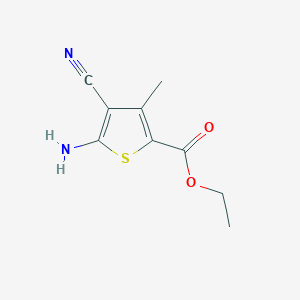

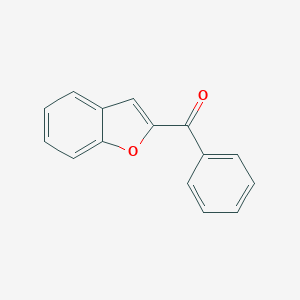

The compound “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . It contains a phenoxymethyl group attached to the 5-position of the 1,2,4-triazole ring and a thiol group attached to the 3-position . This compound is part of a class of molecules that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles . The resulting compound is then treated with various substituted aromatic aldehydes to yield 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones . Further reaction with chloroacetic acid yields 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives .Molecular Structure Analysis

The molecular structure of “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” can be inferred from its name and the general structure of 1,2,4-triazoles . A crystal structure of a similar compound, 4-phenoxymethyl-GABA, bound as an external aldimine with PLP in the effector binding site of GabR, suggests that this compound is capable of binding and reacting in the same manner as the native effector ligand .Aplicaciones Científicas De Investigación

Anticancer Activity

This triazole derivative has been studied for its potential as an anticancer agent . It targets Matrix Metalloproteinases (MMPs) , which are crucial in tumor progression, angiogenesis, tissue invasion, and migration . Compounds with similar structures have shown promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, suggesting that this compound could also be effective in cancer treatment.

Enzyme Inhibition

The compound’s ability to inhibit MMPs, particularly MMP-9 , is significant for its application in cancer therapy. MMP-9 inhibitors can prevent the degradation of the extracellular matrix, which is a critical step in cancer metastasis . The compound’s inhibitory effects on MMPs could be leveraged to develop new therapeutic agents.

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with its target enzyme. For this triazole derivative, docking studies can reveal its affinity for the active site of MMP-9, providing insights into its potential effectiveness as an inhibitor and aiding in the design of more potent derivatives .

Biochemical Assays

The compound can be used in biochemical assays to measure MMP activity. By incorporating a thioester bond that can be cleaved by MMPs, researchers can detect the enzymatic activity through the production of a sulfhydryl group, which reacts with specific reagents to form detectable products .

Synthesis of Derivatives

The structure of this compound allows for the synthesis of various derivatives, which can be used to study the relationship between chemical structure and biological activity. These derivatives can be synthesized using different substituents to enhance their pharmacological properties .

Drug Design and Development

The compound’s structure and properties make it a valuable scaffold for drug design. By modifying its molecular structure, researchers can develop new drugs with improved specificity and efficacy for treating various diseases, including cancer .

Direcciones Futuras

The future directions for research on “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Additionally, more research is needed to determine its physical and chemical properties and safety and hazards. This compound could potentially be a target for the development of new antimicrobial agents .

Propiedades

IUPAC Name |

4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDBJOGLFPYJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196246 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

4461-15-8 | |

| Record name | 4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)

![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)